1-(1-Aminocyclobutyl)-2-methoxyethan-1-one
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Overview
Description
1-(1-Aminocyclobutyl)-2-methoxyethan-1-one is an organic compound characterized by a cyclobutyl ring attached to an amino group and a methoxyethanone moiety
Preparation Methods
The synthesis of 1-(1-Aminocyclobutyl)-2-methoxyethan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1-Aminocyclobutyl)-2-methoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
1-(1-Aminocyclobutyl)-2-methoxyethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclobutyl)-2-methoxyethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the cellular level . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1-Aminocyclobutyl)-2-methoxyethan-1-one can be compared with other similar compounds, such as:
Cyclopropane derivatives: These compounds share the cycloalkane ring structure but differ in the size and functional groups attached.
Amino alcohols: Compounds like 1-aminocyclopropane-1-carboxylic acid have similar amino and alcohol functionalities but differ in the ring size and overall structure. The uniqueness of this compound lies in its specific combination of a cyclobutyl ring, amino group, and methoxyethanone moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13NO2 |
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Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-(1-aminocyclobutyl)-2-methoxyethanone |
InChI |
InChI=1S/C7H13NO2/c1-10-5-6(9)7(8)3-2-4-7/h2-5,8H2,1H3 |
InChI Key |
UIUHISICHHKGIR-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C1(CCC1)N |
Origin of Product |
United States |
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